molecular formula C18H17N3OS B5659168 2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5659168
M. Wt: 323.4 g/mol
InChI Key: ZWUCPSQQKXAROB-UHFFFAOYSA-N
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Description

2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-phenylethylamine with 2-phenyl-1,3,4-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as cyclooxygenase (COX) enzymes in inflammation or DNA topoisomerases in cancer.

    Pathways Involved: The binding of the compound to its targets can inhibit or activate specific signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other thiadiazole derivatives:

Properties

IUPAC Name

2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-16(13-15-9-5-2-6-10-15)19-18-21-20-17(23-18)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUCPSQQKXAROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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